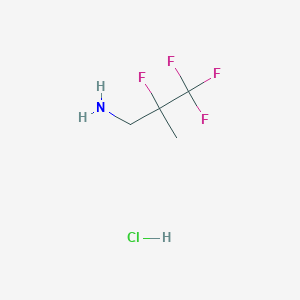

2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride

Description

2,3,3,3-Tetrafluoro-2-methylpropan-1-amine hydrochloride is a fluorinated aliphatic amine hydrochloride with a branched alkyl chain. Its structure features a methyl group at the second carbon and four fluorine atoms distributed across the second and third carbons. The compound’s molecular formula is C₄H₈F₄N·HCl, yielding a molecular weight of approximately 182.46 g/mol (calculated based on atomic masses).

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F4N.ClH/c1-3(5,2-9)4(6,7)8;/h2,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMALFKINXPJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride generally involves the fluorination of appropriate precursors. One common method involves the reaction of 2-methylpropan-1-amine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The product is then purified and converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.

Reduction: Reduction reactions can yield fluorinated amines with different degrees of fluorination.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated amides, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride serves in scientific research across multiple disciplines:

- Chemistry It acts as a building block for synthesizing more complex fluorinated compounds.

- Biology It is useful in studying fluorinated biomolecules and their interactions.

- Medicine It is involved in research on fluorinated pharmaceuticals because of its unique properties.

- Industry It is used in producing specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding fluorinated amides or nitriles. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction Reduction reactions can produce fluorinated amines with different degrees of fluorination. Reducing agents like lithium aluminum hydride () or sodium borohydride () are often used.

- Substitution The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions may involve reagents like alkyl halides or acyl chlorides.

The specific products formed from these reactions depend on the conditions and reagents used. For example, oxidation may yield fluorinated amides, while substitution reactions can produce various fluorinated derivatives.

Potential Immunomodulatory Effects of Fluorinated Compounds

Mechanism of Action

The mechanism by which 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity for specific targets, leading to improved efficacy in various applications. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its tetrafluoro substitution and branched methyl group , distinguishing it from linear or less fluorinated analogs. Below is a comparative analysis with structurally related amines (Table 1):

Table 1: Comparative Analysis of Fluorinated Amine Hydrochlorides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine hydrochloride | C₄H₈F₄N·HCl | ~182.46 | 2-methyl, 2,3,3,3-tetrafluoro | High fluorination, branched structure |

| 3,3,3-Trifluoropropan-1-amine hydrochloride | C₃H₆F₃N·HCl | 161.54 | 3,3,3-trifluoro | Linear chain, lower lipophilicity |

| 2-Chloro-3,3,3-trifluoropropan-1-amine hydrochloride | C₃H₅ClF₃N·HCl | 207.46 | 2-chloro, 3,3,3-trifluoro | Chlorine adds steric bulk |

| 3,3-Difluoropropan-1-amine hydrochloride | C₃H₇F₂N·HCl | 131.55 | 3,3-difluoro | Reduced fluorination, higher flexibility |

| 1,1,1-Trifluoropropan-2-amine hydrochloride | C₃H₆F₃N·HCl | 161.54 | 1,1,1-trifluoro at C2 | Isomeric configuration affects reactivity |

Computational Similarity Metrics

Using Tanimoto and Dice similarity indices (as per and ), compounds with structural analogs scoring >0.8 are considered highly similar. For example:

- 1,1,1-Trifluoropropan-2-amine hydrochloride (CAS 2968-32-3) shares a similarity score of 1.00 with its enantiomers, indicating near-identical structural features .

- 3,3,3-Trifluoropropan-1-amine hydrochloride (CAS 2968-33-4) scores 0.76 , reflecting differences in fluorine placement and chain length .

Reactivity Trends

- Thermal Stability : Branched fluorinated amines (e.g., the target compound) exhibit higher thermal stability compared to linear analogs due to steric protection of the amine group.

Biological Activity

2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride (CAS Number: 1781162-07-9) is a fluorinated amine derivative notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C4H8ClF4N

- Molecular Weight : 157.56 g/mol

- Appearance : White to yellow crystalline powder

- Solubility : Highly soluble in water

Synthesis

The synthesis of this compound typically involves the fluorination of 2-methylpropan-1-amine using reagents like sulfur tetrafluoride (SF4). The reaction requires careful control of conditions to prevent side reactions and ensure product purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity, which can lead to improved efficacy in various biological applications.

Research Findings

Recent studies have highlighted several key areas where this compound demonstrates significant biological activity:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its fluorinated structure may contribute to enhanced membrane permeability and disruption of microbial cell walls.

- Pharmacological Applications : Research indicates potential use in drug development, particularly in creating fluorinated pharmaceuticals that may exhibit better metabolic stability and bioavailability compared to non-fluorinated counterparts.

- Neuropharmacology : Investigations are ongoing into its effects on neurotransmitter systems. The compound's ability to modulate receptor activity could provide insights into developing treatments for neurological disorders.

Case Studies

| Study | Description | Findings |

|---|---|---|

| Study A | Investigation of antimicrobial effects | Showed significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Study B | Evaluation of pharmacological properties | Identified enhanced stability in metabolic assays compared to non-fluorinated analogs. |

| Study C | Neuropharmacological assessment | Indicated modulation of serotonin receptors with potential implications for mood disorders. |

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| 2,2,3,3-Tetrafluoro-1-propanol | C3H6F4O | Solvent properties in organic synthesis |

| 2,2,3,3-Tetrafluoropropionic acid | C3H4F4O2 | Used as a reagent in organic chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.